molecular formula C12H17Cl2NO B13739121 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-, hydrochloride, (S)- CAS No. 30074-73-8

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-, hydrochloride, (S)-

Cat. No.: B13739121
CAS No.: 30074-73-8
M. Wt: 262.17 g/mol
InChI Key: PAJIFHNCQNJSEG-PPHPATTJSA-N
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Description

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-, hydrochloride, (S)- is a complex organic compound with significant applications in various fields. This compound is a derivative of 1-naphthylamine, which is an aromatic amine derived from naphthalene. It is known for its unique chemical structure and properties, making it valuable in scientific research and industrial applications.

Properties

CAS No.

30074-73-8

Molecular Formula

C12H17Cl2NO

Molecular Weight

262.17 g/mol

IUPAC Name

[(1S)-8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]-methylazanium;chloride

InChI

InChI=1S/C12H16ClNO.ClH/c1-14-10-5-3-4-8-11(15-2)7-6-9(13)12(8)10;/h6-7,10,14H,3-5H2,1-2H3;1H/t10-;/m0./s1

InChI Key

PAJIFHNCQNJSEG-PPHPATTJSA-N

Isomeric SMILES

C[NH2+][C@H]1CCCC2=C(C=CC(=C12)Cl)OC.[Cl-]

Canonical SMILES

C[NH2+]C1CCCC2=C(C=CC(=C12)Cl)OC.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-, hydrochloride, (S)- involves several steps. One common method is the reduction of 1-nitronaphthalene with iron and hydrochloric acid, followed by steam distillation . This process yields 1-naphthylamine, which can then be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of specialized equipment to ensure the purity and consistency of the final product. The exact methods and conditions can vary depending on the specific requirements and applications.

Chemical Reactions Analysis

Types of Reactions

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-, hydrochloride, (S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Chromic acid, ferric chloride.

    Reducing Agents: Sodium in boiling amyl alcohol.

    Substitution Reagents: Various halogens and other electrophiles.

Major Products Formed

    1-Naphthoquinone: Formed through oxidation.

    Tetrahydro-1-naphthylamine: Formed through reduction.

    Various Derivatives: Formed through substitution reactions.

Scientific Research Applications

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-, hydrochloride, (S)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-, hydrochloride, (S)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-, hydrochloride, (S)- is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of functional groups allows for diverse chemical reactions and applications, setting it apart from other similar compounds.

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